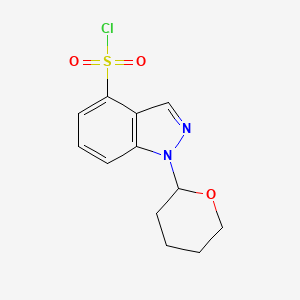

1-(Oxan-2-yl)indazole-4-sulfonyl chloride

Description

1-(Oxan-2-yl)indazole-4-sulfonyl chloride is a sulfonamide precursor characterized by an indazole core substituted at position 1 with an oxane (tetrahydropyran) group and at position 4 with a sulfonyl chloride moiety. This compound serves as a versatile building block in medicinal and materials chemistry, particularly in synthesizing sulfonamide derivatives for drug discovery or polymer applications.

Properties

IUPAC Name |

1-(oxan-2-yl)indazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3S/c13-19(16,17)11-5-3-4-10-9(11)8-14-15(10)12-6-1-2-7-18-12/h3-5,8,12H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVURJNJBORFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2413885-08-0 | |

| Record name | 1-(oxan-2-yl)-1H-indazole-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-2-yl)indazole-4-sulfonyl chloride typically involves the reaction of indazole derivatives with oxan-2-yl groups under specific conditions. One common method includes the use of sulfonyl chloride reagents to introduce the sulfonyl chloride group onto the indazole ring. The reaction conditions often require the presence of a base, such as triethylamine, and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 1-(Oxan-2-yl)indazole-4-sulfonyl chloride may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxan-2-yl)indazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can be used in coupling reactions to form complex molecules, often in the presence of catalysts like palladium.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium, nickel

Solvents: Dichloromethane, tetrahydrofuran

Bases: Triethylamine, sodium hydroxide

Major Products Formed:

- Sulfonamide derivatives

- Sulfonate esters

- Sulfonothioate compounds

Scientific Research Applications

1-(Oxan-2-yl)indazole-4-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs targeting specific enzymes and receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Oxan-2-yl)indazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes, thereby modulating biochemical pathways. The indazole ring may also interact with biological receptors, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 1-(Oxan-2-yl)indazole-4-sulfonyl chloride and related compounds:

Key Observations :

- Substituent Effects : The oxane group in the target compound introduces steric bulk and ether-like oxygen, which may improve solubility in polar solvents relative to alkyl-substituted analogs like 1-ethyl-2-methylimidazole-4-sulfonyl chloride.

Research Findings and Stability Considerations

- Thermal Stability : Imidazole-based sulfonyl chlorides (e.g., 1-ethyl-2-methylimidazole-4-sulfonyl chloride) are prone to decomposition at elevated temperatures due to the labile N-S bond, a trait likely shared by the target compound.

- Hydrolytic Sensitivity : All sulfonyl chlorides are moisture-sensitive, but the oxane group in the target compound may confer partial protection against hydrolysis by sterically shielding the -SO₂Cl group .

Biological Activity

1-(Oxan-2-yl)indazole-4-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which may confer specific biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical structure of 1-(Oxan-2-yl)indazole-4-sulfonyl chloride can be described as follows:

- IUPAC Name : 1-(Oxan-2-yl)-1H-indazole-4-sulfonyl chloride

- CAS Number : 2413885-08-0

- Molecular Formula : C₁₁H₁₀ClN₃O₂S

- Molecular Weight : 273.73 g/mol

The compound features an indazole ring system, a sulfonyl chloride group, and an oxane (tetrahydrofuran) substituent, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that 1-(Oxan-2-yl)indazole-4-sulfonyl chloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is hypothesized to involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. In particular, it has shown promise in inhibiting the proliferation of certain cancer cell lines, such as breast and lung cancer cells .

The proposed mechanism of action for 1-(Oxan-2-yl)indazole-4-sulfonyl chloride involves:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit specific enzymes involved in nucleotide synthesis or protein metabolism.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : Interference with key regulatory proteins that control the progression through the cell cycle.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial efficacy of 1-(Oxan-2-yl)indazole-4-sulfonyl chloride against a panel of Gram-positive and Gram-negative bacteria. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound possesses moderate to potent antimicrobial activity, particularly against Staphylococcus aureus.

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, the effects of 1-(Oxan-2-yl)indazole-4-sulfonyl chloride were assessed on MCF7 (breast cancer) and A549 (lung cancer) cell lines. The study reported:

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF7 | 10 | 45 |

| A549 | 15 | 38 |

The results indicated that the compound effectively reduced cell viability and induced apoptosis in both cancer cell lines, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.